molecular formula C6H16N2 B096204 n-Butylethylenediamine CAS No. 19522-69-1

n-Butylethylenediamine

Cat. No. B096204
CAS RN: 19522-69-1
M. Wt: 116.2 g/mol
InChI Key: DFPGBRPWDZFIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butylethylenediamine is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various ethylenediamine derivatives and their applications in synthesis and catalysis. For instance, chiral N-acylethylenediamines are used as ligands for catalytic asymmetric additions , and N,N'-di-tert-butylethylenediamine derivatives are involved in the formation of aluminum complexes . These compounds are valuable in synthetic organic chemistry due to their ability to act as ligands and intermediates in the formation of various products.

Synthesis Analysis

The synthesis of related compounds involves the condensation of enantiomerically pure tert-butanesulfinamide with aldehydes and ketones to produce N-tert-butanesulfinyl imines, which are versatile intermediates for the asymmetric synthesis of amines . Chiral N-acylethylenediamines can be synthesized in a single reaction step from commercially available materials , and a solid-phase synthesis method has been developed for these ligands, which does not require chromatography or other purification methods .

Molecular Structure Analysis

The molecular structure of related compounds, such as N,N'-di-tert-butylethylenediamine derivatives, has been studied. For example, the treatment of N,N'-di-tert-butylethylenediamine with aluminum-based reagents leads to the formation of alane-rich species and stable intramolecular secondary amine alane complexes . The structures of N,N'-bis(tert-butyl)-N-formylethylenediamine halides have been characterized by single crystal diffraction analysis, revealing different crystallization patterns and interionic distances .

Chemical Reactions Analysis

The chemical reactions involving ethylenediamine derivatives are diverse. The N-tert-butanesulfinyl imines are activated for the addition of various nucleophiles and can be cleaved by acid treatment after nucleophilic addition . Chiral N-acylethylenediamines serve as ligands for the asymmetric addition of alkylzinc reagents to aldehydes, leading to the formation of alcohol products with high enantioselectivity . Additionally, the metallation of N,N'-di-tert-butylethylenediamine by AlH3·NMe3 has been investigated, resulting in various aluminum amide complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Butylethylenediamine itself are not discussed in the provided papers. However, the properties of similar ethylenediamine derivatives can be inferred. These compounds typically have high reactivity due to their amine groups, which can coordinate with metals and participate in nucleophilic addition reactions. The crystalline structures of some derivatives have been elucidated, showing different packing arrangements and interionic distances . The stability of these compounds can vary depending on their substituents and the presence of metal complexes .

Scientific Research Applications

  • Synthesis of Aluminum Amides

    N,N'-di-tert-butylethylenediamine is used in synthesizing aluminum amides. Metallation of this diamine by AlH3·NMe3 forms various compounds, such as the unstable secondary amine-stabilized amidoalane and the dimeric diamidoalane complex, with potential applications in materials science and chemistry (Gardiner, Lawrence, & Raston, 1996).

  • Polymorphism in Lithium Amides

    Studies on the lithiation of N,N'-di-tert-butylethylenediamine revealed polymorphic structures in lithium amides. This research contributes to understanding the molecular structures and behavior of lithium amides in various states, impacting fields like battery technology and materials science (Gardiner & Raston, 1996).

  • Catalytic Asymmetric Addition in Organic Chemistry

    N-acylethylenediamines, a related class of compounds, are used as modular ligands for catalytic asymmetric additions of alkylzinc reagents to aldehydes. This application is significant in synthetic chemistry, particularly in creating enantiomerically pure compounds (Sprout & Seto, 2003).

  • Copper Complexes in Catalytic Activity

    N,N'-di-tert-butylethylenediamine forms copper complexes used in oxidative coupling reactions. The speciation of these complexes and their catalytic activity contribute to industrial applications in organic synthesis (Segoviano-Garfias, Mendoza-Díaz, & Moreno-Esparza, 2014).

  • Chemical Modifications in Polymer Science

    N,N′-diethylethylene diamine undergoes various chemical modifications when combined with other compounds, like DGEBA, under conditions like electron irradiation. This research provides insights into polymer stability and degradation, relevant in materials science and engineering (Bénard, Campistron, Laguerre, & Laval, 2006).

Safety And Hazards

N-Butylethylenediamine is classified as a flammable liquid (Category 3, H226) and can cause skin corrosion (Sub-category 1B, H314) . It is toxic if swallowed (H301) .

properties

IUPAC Name

N'-butylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-2-3-5-8-6-4-7/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPGBRPWDZFIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334109
Record name n-Butylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Butylethylenediamine

CAS RN

19522-69-1
Record name N1-Butyl-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19522-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Butylethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Butylethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Butylethylenediamine
Reactant of Route 2
Reactant of Route 2
n-Butylethylenediamine
Reactant of Route 3
Reactant of Route 3
n-Butylethylenediamine
Reactant of Route 4
Reactant of Route 4
n-Butylethylenediamine
Reactant of Route 5
n-Butylethylenediamine
Reactant of Route 6
Reactant of Route 6
n-Butylethylenediamine

Citations

For This Compound
64
Citations
ZG Gu, JJ Na, BX Wang, HP Xiao, Z Li - CrystEngComm, 2011 - pubs.rsc.org
… ) [N-Pren = N-propylethylenediamine; N-Buen = N-butylethylenediamine; tren = tris(2-aminoethyl)… to that described for 1 except that N-butylethylenediamine was used. Yield: 61%. Anal. …
Number of citations: 17 pubs.rsc.org
Y Ihara, K Shinmura, K Shibuya, H Imai, K Sone - Thermochimica acta, 1995 - Elsevier
… by means of TG and DTA, and electronic spectroscopy, where diamine is N-methyl-(N-men), N-ethyl-(N-een), N-isopropyl-(N-ipen), N-phenyl-(N-phen), or N,N-di-n-butylethylenediamine…
Number of citations: 2 www.sciencedirect.com
Q Zhang, MA Kelland - Chemical Engineering Science, 2021 - Elsevier
Kinetic hydrate inhibitors (KHIs) have been used for over 25 years to prevent gas hydrate formation in oil and gas production flowlines. The main component in KHI formulations is a …
Number of citations: 14 www.sciencedirect.com
RN Johnson, HM Woodburn - The Journal of Organic Chemistry, 1962 - ACS Publications
Tetramethylenediamine (x= 4).—From this compound, cyanogen produced only a low yield of oxamidine, followed by the formation of a polymer. However, trifluoroacetonitrile produced …
Number of citations: 12 pubs.acs.org
JA King, FH McMillan - Journal of the American Chemical Society, 1946 - ACS Publications
… (23%) of N-«-butylethylenediamine, bp 78-80 (25 mm.), and 16.3 g, (19%) of N,N'-di-«butylethylenediamine,b. p. 119-125(23mm.). The N-«-butylethylenediamine was …
Number of citations: 27 pubs.acs.org
RH Balundgi, A Chakravorty - Journal of Inorganic and Nuclear Chemistry, 1973 - Elsevier
… In the case of NiA2(ethylenediamine) 50-50 toluene alcohol mixture was used for recrystallization and for NiAz(N,N-di-n-butylethylenediamine) aqueous alcohol was used. The …
Number of citations: 7 www.sciencedirect.com
Y Ihara, R Toda - Thermochimica acta, 1994 - Elsevier
Twenty-seven tris(diamine)nickel(II) complexes ([Ni(diamine) 3 ]X 2 ) were prepared and their thermal reactions were investigated in the solid phase, where the diamine is …
Number of citations: 7 www.sciencedirect.com
GS Whitby, N Wellman, VW Floutz… - Industrial & …, 1950 - ACS Publications
… Fraction 2 on redistillation gave di-n-butylethylenediamine (7 grams) boiling at 104 to 109 C., 10 mm., having a fishy odor and being insoluble or sparingly soluble in water. Graf (14) …
Number of citations: 0 pubs.acs.org
IJ Goldstein, JK Hamilton, GW Huffman… - The Journal of Organic …, 1962 - ACS Publications
Cellulose has been oxidized with sodium periodate and the resulting polyaldehyde reduced with sodium borohydride to cellulose polyalcohol. Methylation of this polyalcohol has …
Number of citations: 5 pubs.acs.org
RC ELDERFIELD, M GREEN - The Journal of Organic Chemistry, 1952 - ACS Publications
… Alkaline hydrolysis of 1,3-di-n-butyl-2-iminoimidazolidine gave N, N'-dibutylethylenediamine, rather than N-butylethylenediamine which would have been expected from an imidazoline …
Number of citations: 5 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.